N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of an oxolane ring, a pyrazole ring, and an indole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide, also known as N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide, are currently under investigation. The compound is a part of the indole derivatives family , which are known to interact with multiple receptors and have diverse biological activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with these targets can lead to various changes in cellular processes, depending on the specific target and the context of the interaction.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could result in a wide range of cellular responses.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Given the diverse biological activities of indole derivatives , the effects could potentially be wide-ranging, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxolane ring, followed by the formation of the pyrazole ring, and finally, the indole ring is introduced. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(oxolan-3-yl)-1H-pyrazol-5-amine
- 3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(12-1-2-15-11(7-12)3-5-17-15)19-13-8-18-20(9-13)14-4-6-22-10-14/h1-3,5,7-9,14,17H,4,6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARKTJDVAULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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